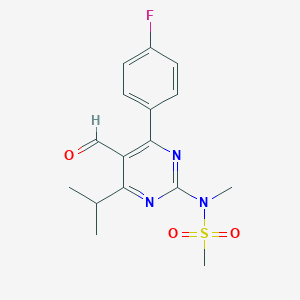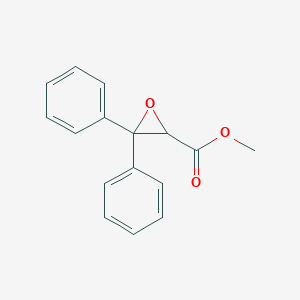
Propionaldehyde 2,4-Dinitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionaldehyde 2,4-Dinitrophenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2504. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, also known as 2,4-Dinitrophenol (DNP), is the mitochondrial membrane . DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production .
Mode of Action
DNP increases the proton current through pure lipid membranes, similar to other chemical uncouplers . This uncoupling effect leads to the rapid loss of ATP as heat, causing a dose-dependent increase in metabolic rate and body temperature . This process is known as mitochondrial uncoupling .
Biochemical Pathways
The primary biochemical pathway affected by DNP is oxidative phosphorylation . By disrupting the proton gradient across the mitochondrial membrane, DNP prevents the synthesis of ATP from ADP, effectively uncoupling the electron transport chain from ATP synthesis . This results in the energy from electron transport being released as heat rather than being used to produce ATP .
Pharmacokinetics
The pharmacokinetics of DNP have been studied in animal models . Experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of DNP’s action is an increase in metabolic rate and body temperature . This can lead to uncontrolled hyperthermia, with body temperatures reaching up to 44 °C (111 °F) in cases of overdose . In the early 20th century, DNP was used as a weight loss drug due to its ability to increase metabolic rate .
Action Environment
The action of DNP can be influenced by various environmental factors For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances in the environment.
属性
CAS 编号 |
725-00-8 |
|---|---|
分子式 |
C9H10N4O4 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
2,4-dinitro-N-[(Z)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5- |
InChI 键 |
NFQHZOZOFGDSIN-YHYXMXQVSA-N |
SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
手性 SMILES |
CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
同义词 |
Propanal 2-(2,4-Dinitrophenyl)hydrazone; Propanal(2,4-Dinitrophenyl)hydrazone; Propionaldehyde (2,4-Dinitrophenyl)hydrazone; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Propionaldehyde 2,4-Dinitrophenylhydrazone involved in studying enzymatic reactions?
A1: this compound is utilized as a derivative to isolate and study the enzymatic conversion of 1,2-propanediol to propionaldehyde. [] Researchers used a tritium-labeled DBC coenzyme (a coenzyme involved in the reaction) and reacted it with 1,2-propanediol in the presence of a specific enzyme. The resulting propionaldehyde was then trapped by reacting it with 2,4-dinitrophenylhydrazine, forming the easily isolable this compound. By measuring the tritium transfer to this derivative, researchers could confirm the mechanism of hydrogen transfer during the enzymatic reaction. []
Q2: What is known about the structural characteristics of this compound?
A2: While the provided research paper [] focuses on the use of this compound as a derivative in an enzymatic study, a separate research paper [] delves into its crystal structure. This paper reports the refinement of the crystal structure of this compound (C9H10N4O4) using X-ray diffraction data. [] This detailed structural information is crucial for understanding its physicochemical properties and potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)












